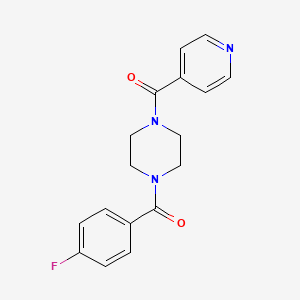![molecular formula C21H17FN4O B5570150 8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)
8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The design and synthesis of fluoroquinoline derivatives, such as "8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide," are driven by their significant potential in various fields, including medicinal chemistry and material sciences. These compounds are recognized for their structural uniqueness, offering a versatile scaffold for the development of novel agents with diverse biological activities.
Synthesis Analysis
The synthesis of fluoroquinoline derivatives often involves multi-step chemical reactions, starting from substituted anilines through processes such as Michael addition, cyclization, Mannich reaction, and condensation with semicarbazides. These methods yield compounds with antifungal activities, indicating the broad utility of fluoroquinoline scaffolds in drug design (Yuan et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals complex supramolecular arrangements. For instance, certain benzo[h]pyrazolo[3,4-b]quinoline derivatives are linked into chains and sheets by hydrogen bonds and π-π stacking interactions, showcasing the potential for diverse molecular interactions and the formation of structured networks (Y. Díaz et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their reactive nature and the possibility for further functionalization. For example, the synthesis of fluorescent quinoline derivatives through condensation and subsequent reactions highlights the adaptability of these compounds for applications requiring fluorescence properties (I. Gracheva et al., 1982).
科学的研究の応用
Antimicrobial and Antifungal Applications
Compounds structurally related to 8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide have shown promising antimicrobial and antifungal properties. For instance, novel ofloxacin derivatives exhibit significant in vitro and in vivo antimycobacterial activities against various Mycobacterium tuberculosis strains and are also potent inhibitors of DNA gyrase activity in mycobacteria (Dinakaran et al., 2008). Similarly, a series of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives have been synthesized and demonstrated antifungal activities against various fungi, highlighting their potential as antifungal agents (Yuan et al., 2011).
Cancer Research
Related quinoline carboxamide compounds have been explored for their potential in cancer research. The discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase presents a significant step towards developing therapeutic agents for cancer treatment. These compounds have shown efficacy in combination with DNA-damaging agents in disease-relevant models, suggesting their utility in cancer therapy (Degorce et al., 2016).
Radioligand Development for PET Imaging
Compounds with a quinoline-2-carboxamide structure have been labeled and evaluated as potential radioligands for visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). These studies aim at noninvasive assessment of peripheral benzodiazepine type receptors in vivo, contributing significantly to neurology and pharmacology research (Matarrese et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-fluoro-N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c1-25(14-15-6-9-17(10-7-15)26-13-3-12-23-26)21(27)19-11-8-16-4-2-5-18(22)20(16)24-19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDRBCVSZFCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)
![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)


![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)
![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

